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molecular formula C11H10O3 B3022460 Methyl 2-(benzofuran-2-yl)acetate CAS No. 39581-61-8

Methyl 2-(benzofuran-2-yl)acetate

Cat. No. B3022460
M. Wt: 190.19 g/mol
InChI Key: ICNDTNJOTQMHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06057357

Procedure details

A solution of Example 8 (5.32 g, 28 mmol) and lithium hydroxide monohydrate (1.24 g, 30 mmol) in tetrahydrofuran (45 mL), water (30 mL), and methanol (12 mL) was stirred for 5 hours at room temperature. Water (60 mL) was added, and the reaction mixture was acidified to pH 4 using 2 M HCl and extracted with dichloromethane (5×150 mL). The organics were dried (MgSO4) and the solvent removed in vacuo. Column chromatography (ethyl acetate:heptane 4:1→ethyl acetate:methanol) gave a brown solid. This was dissolved in ethyl acetate, heptane was added, and the mixture was stirred overnight. Solvent was removed by syringe to give product as a pale brown solid, 17 mmol, 61%.
Quantity
5.32 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH2:4][C:5]1[O:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[CH:9]=1.O.[OH-].[Li+].CO.Cl>O1CCCC1.O.C(OCC)(=O)C.CCCCCCC>[O:6]1[C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[CH:9]=[C:5]1[CH2:4][C:3]([OH:14])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
COC(CC=1OC2=C(C1)C=CC=C2)=O
Name
lithium hydroxide monohydrate
Quantity
1.24 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
12 mL
Type
reactant
Smiles
CO
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (5×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Column chromatography (ethyl acetate:heptane 4:1→ethyl acetate:methanol) gave a brown solid
CUSTOM
Type
CUSTOM
Details
Solvent was removed by syringe
CUSTOM
Type
CUSTOM
Details
to give product as a pale brown solid, 17 mmol, 61%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1C(=CC2=C1C=CC=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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